An In-depth Technical Guide to H-Abu-OH-d3: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to H-Abu-OH-d3: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-Abu-OH-d3, a deuterated form of L-alpha-Aminobutyric acid. The document details its chemical structure, physicochemical properties, and explores its biological significance, with a focus on its immunomodulatory functions. Detailed experimental protocols and visual diagrams of its metabolic influence are provided to support further research and development.
Chemical Identity and Structure
H-Abu-OH-d3 is the deuterium-labeled version of L-alpha-Aminobutyric acid (also known as H-Abu-OH or L-2-aminobutanoic acid), where three hydrogen atoms on the terminal methyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification.[1]
Chemical Structure:
Synonyms: L-alpha-Aminobutyric acid-d3, (2S)-2-amino-4,4,4-trideuteriobutanoic acid[2]
Physicochemical Properties
The physicochemical properties of H-Abu-OH-d3 are largely comparable to its non-deuterated counterpart, with the primary difference being its molecular weight.
| Property | Value (H-Abu-OH-d3) | Value (L-alpha-Aminobutyric acid) | Reference |
| Molecular Formula | C4H6D3NO2 | C4H9NO2 | [2] |
| Molecular Weight | 106.14 g/mol | 103.12 g/mol | [2] |
| CAS Number | 929202-07-3 | 1492-24-6 | [2] |
| Water Solubility | Soluble | 143,800 mg/L at 25°C (estimated) | [3] |
| pKa (Strongest Acidic) | Not Reported | 2.55 (carboxyl) | [4] |
| pKa (Strongest Basic) | Not Reported | 9.60 (amino) | [4] |
| Melting Point | Not Reported | >300 °C | |
| Appearance | White to off-white powder | White solid |
Biological Significance and Signaling
L-alpha-Aminobutyric acid (AABA), the non-deuterated form of H-Abu-OH-d3, is a non-proteinogenic amino acid that serves as a metabolite in various biological processes. It is primarily derived from the catabolism of methionine and threonine. Elevated plasma levels of AABA have been associated with several metabolic disorders.
Recent studies have unveiled a significant immunomodulatory role for AABA, particularly in the context of macrophage polarization and function. AABA has been shown to constrain macrophage-associated inflammatory diseases by inducing metabolic and epigenetic reprogramming.
Metabolic Reprogramming of Macrophages
AABA influences the metabolic state of macrophages, shifting them from a pro-inflammatory to a more anti-inflammatory phenotype. This is achieved by:
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Inhibition of Glycolysis: AABA curtails the high glycolytic rate characteristic of pro-inflammatory (M1) macrophages.
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Promotion of Oxidative Phosphorylation (OXPHOS): It enhances mitochondrial respiration, a hallmark of anti-inflammatory (M2) macrophages.
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Modulation of Amino Acid Metabolism: AABA enhances the metabolic pathways of arginine and glutamine, which are crucial for macrophage function and polarization.
Caption: AABA-mediated metabolic reprogramming in macrophages.
Epigenetic Modification
AABA also exerts its anti-inflammatory effects through epigenetic mechanisms. It has been shown to increase the trimethylation of histone H3 at lysine 27 (H3K27me3) at the promoter regions of pro-inflammatory genes in M1 macrophages. This epigenetic mark is associated with gene silencing, thereby reducing the expression of inflammatory mediators.
Caption: Epigenetic regulation by AABA in macrophages.
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of H-Abu-OH-d3 and its biological effects.
Synthesis of H-Abu-OH-d3
General Protocol for Stereoselective Deuteration:
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Catalyst Preparation: Prepare a 5% Ruthenium on Carbon (Ru/C) catalyst.
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Reaction Setup: In a reaction vessel, dissolve L-alpha-Aminobutyric acid in D2O containing sodium hydroxide (NaOH).
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Catalyst Addition: Add the Ru/C catalyst to the solution.
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Deuteration Reaction: Pressurize the vessel with hydrogen gas and heat the reaction mixture (e.g., to 70°C) for a specified duration (e.g., 12 hours) with stirring.
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Work-up: After the reaction, cool the mixture, filter the catalyst, and acidify the filtrate.
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Purification: The product, H-Abu-OH-d3, can be purified by crystallization or chromatography.
Note: This is a generalized protocol. Optimization of catalyst loading, base concentration, temperature, pressure, and reaction time is necessary for achieving high deuteration levels and yield.
Quantification of Aminobutyric Acid in Plasma by LC-MS/MS
This protocol describes the general steps for the quantification of aminobutyric acid isomers in plasma samples, using H-Abu-OH-d3 as an internal standard.
Methodology:
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Sample Preparation:
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Thaw plasma samples on ice.
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To 100 µL of plasma, add 10 µL of an internal standard solution containing a known concentration of H-Abu-OH-d3.
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Precipitate proteins by adding 400 µL of cold acetonitrile containing 0.1% formic acid.
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Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
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Transfer the supernatant to a new tube for analysis.
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LC-MS/MS Analysis:
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Chromatographic Separation: Use a suitable column (e.g., a reversed-phase C18 column) with a gradient elution program.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).
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Monitor the specific precursor-to-product ion transitions for both the analyte (L-alpha-Aminobutyric acid) and the internal standard (H-Abu-OH-d3).
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Data Analysis:
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Construct a calibration curve using known concentrations of the analyte.
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Quantify the analyte concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Caption: Workflow for LC-MS/MS quantification of aminobutyric acid.
Analysis of Macrophage Polarization Markers
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:
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Cell Culture: Culture bone marrow-derived macrophages (BMDMs) and stimulate with lipopolysaccharide (LPS) in the presence or absence of L-alpha-Aminobutyric acid.
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Supernatant Collection: Collect the cell culture supernatants after the desired incubation period.
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ELISA Procedure: Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants according to the manufacturer's instructions.
Quantitative Real-Time PCR (qPCR) for Gene Expression:
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RNA Extraction: Extract total RNA from treated and untreated macrophages using a suitable RNA isolation kit.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qPCR: Perform qPCR using primers specific for pro-inflammatory genes (e.g., Nos2, Tnf, Il6) and a housekeeping gene for normalization.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting for Protein Expression:
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Protein Extraction: Lyse the macrophages and quantify the total protein concentration.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
H-Abu-OH-d3 is a valuable research tool for investigating the metabolic and signaling roles of L-alpha-Aminobutyric acid. The emerging evidence of AABA's immunomodulatory functions, particularly in regulating macrophage activity through metabolic and epigenetic reprogramming, opens new avenues for therapeutic interventions in inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this molecule.
